molecular formula C15H13NO4 B018146 1-(4-(Benzyloxy)-3-nitrophenyl)ethanone CAS No. 14347-05-8

1-(4-(Benzyloxy)-3-nitrophenyl)ethanone

Cat. No. B018146
CAS RN: 14347-05-8
M. Wt: 271.27 g/mol
InChI Key: OWKGFSOHSDMRJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-(4-(Benzyloxy)-3-nitrophenyl)ethanone and related compounds involves multiple steps, including hydrogenation, acetylation, nucleophilic substitution, diazotization, and aminolysis, with significant yields reported. For instance, the synthesis of 4-(benzyloxy)-1H-indazole as a related compound through a five-step reaction sequence starting from 2-methyl-3-nitrophenol demonstrates the complexity and efficiency of synthetic routes involving 1-(4-(Benzyloxy)-3-nitrophenyl)ethanone or its derivatives (Tang Yan-feng, 2012).

Molecular Structure Analysis

The molecular structure of 1-(4-(Benzyloxy)-3-nitrophenyl)ethanone derivatives has been characterized by various spectroscopic techniques, including FTIR, NMR, and X-ray crystallography. Studies provide insights into the compound's geometry, electronic structure, and intermolecular interactions, facilitating a deeper understanding of its reactivity and properties. For example, the crystal structure and DFT calculations of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime reveal the formation of supramolecular frameworks through hydrogen bonding and π-π stacking interactions (Yalei Cai et al., 2020).

Scientific Research Applications

  • Synthesis and Antibiotic Development : A study highlighted the synthesis of novel 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones with nitro groups, providing insights for new antibiotics development (H. Kwiecień & M. Szychowska, 2006).

  • Intermediate in Drug Synthesis : The compound was successfully synthesized as an intermediate in the production of (R,R)-formoterol, a medication used in the treatment of asthma and chronic obstructive pulmonary disease (Ji Ya-fei, 2010).

  • Protecting Group in Organic Synthesis : The 2-(4-acetyl-2-nitrophenyl)ethyl (Anpe) group, a derivative, serves as a new base-labile carboxyl protecting group in organic synthesis and amino acid derivatives (J. Robles, E. Pedroso & A. Grandas, 1993).

  • Antibacterial Activity : Synthetic benzyl phenyl ketones, which include derivatives of this compound, have shown potent inhibitory effects on 5-lipoxygenase and significant antimicrobial activity against E. coli and S. aureus (Y. Vásquez-Martínez et al., 2019).

  • Antimicrobial Properties : A synthesized compound related to 1-(4-(Benzyloxy)-3-nitrophenyl)ethanone demonstrated antimicrobial activity against Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (R. N. Patel et al., 2011).

  • In Drug Targeting : The compound's derivatives show weak intermolecular hydrogen-bonding interactions, indicating potential as a drug target (Jian-Gang Wang, F. Jian & Yue Ding, 2008).

  • Cytotoxic Activity Against Cancer : Novel 3-hydroxyquinolin-4(1H)-one derivatives, related to this compound, displayed promising cytotoxic activity against various cancer cell lines and exhibited fluorescence properties, suggesting potential in cancer research (Jasna Kadrić et al., 2014).

Safety And Hazards

Safety data sheets (SDS) provide information on the hazards of a compound, its safe handling procedures, and measures to take in case of exposure.


Future Directions

This could involve exploring new synthetic routes for the compound, studying its reactivity towards different substances, or investigating its potential uses in fields like medicine or materials science.


Please consult with a professional chemist or a reliable source for more specific and detailed information. This is a general guide and may not apply to all compounds. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

1-(3-nitro-4-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-11(17)13-7-8-15(14(9-13)16(18)19)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKGFSOHSDMRJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460603
Record name 1-[4-(Benzyloxy)-3-nitrophenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Benzyloxy)-3-nitrophenyl)ethanone

CAS RN

14347-05-8
Record name 1-[3-Nitro-4-(phenylmethoxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14347-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Benzyloxy)-3-nitrophenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mechanically stirred DMF (260 mL) suspension of 1-[4-hydroxy-3-nitrophenyl]ethanone (51 g, 282 mmol) and K2CO3 (17 g, 847 mmol) was added benzyl bromide (68 mL, 572 mmol) followed by NaI (47 g, 313 mmol). After stirring overnight at 20° C., an additional 10 mL of benzyl bromide was added and the reaction was stirred for 15 more minutes. The reaction was quenched by the addition of 1.6 L water. The resulting suspension was stirred overnight and then filtered. The collected solids were washed 3×250 mL=750 mL water and dried in vacuo at ~55° C. to give 75 g crude product which was slurried in 1.3 L toluene at ~75° C., filtered hot through a 5.0 μm membrane, concentrated in vacuo to a volume of ~300 mL, diluted with 250 mL heptane, and the suspension cooled from ~60° C. to ambient. After filtration, the collected solids were washed with heptane and dried in vacuo at ~55° C. to give 64 g (84%) of the title compound.
Quantity
68 mL
Type
reactant
Reaction Step One
Name
Quantity
47 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
1.3 L
Type
solvent
Reaction Step Four
Quantity
51 g
Type
reactant
Reaction Step Five
Name
Quantity
17 g
Type
reactant
Reaction Step Five
Name
Quantity
260 mL
Type
solvent
Reaction Step Five
Yield
84%

Synthesis routes and methods III

Procedure details

A mixture of 1-(4-hydroxy-3-nitrophenyl)ethanone (5.92 g, 32.70 mmol), sodium iodide (4.90 g, 32.70 mmol), potassium carbonate (13.55 g, 98.00 mmol), and benzyl bromide (5.04 mL, 42.50 mmol) in acetone (120 mL) was stirred under reflux for 66 h. After removal of solvent by rotary evaporation, the resulting residue was diluted with dichloromethane and insoluble inorganics were filtered off. The filtrate was concentrated in vacuo and the resulting residue was purified by flash silica gel column chromatography eluting with dichloromethane to give benzyl ether 2 as a white solid (8.24 g, 93%): 1H NMR (500 MHz, CDCl3) δ 2.60 (s, 3H), 5.32 (s, 2H), 7.18 (d, 1H), 7.41 (m, 5H), 8.12 (dd, 1H), 8.44 (d, 1H).
Quantity
5.92 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
13.55 g
Type
reactant
Reaction Step One
Quantity
5.04 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
93%

Synthesis routes and methods IV

Procedure details

1-(4-hydroxy-3-nitro-phenyl)-ethanone was treated with benzyl bromide in the presence of K2CO3 in DMF, and processed as reported in the synthesis of example 20a to obtain the crude product which was purified using flash chromatography (silica gel, 5% CH3CN in chloroform). Yield, 94%; mp, 132° C.; MS (CI): 300 (M++29), 272 (M++1), 91; analysis: C15H13NO4 requires, C, 66.42; H, 4.83; N, 5.16; found; C, 66.58; H, 4.52; N, 5.30%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(Benzyloxy)-3-nitrophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-(Benzyloxy)-3-nitrophenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(4-(Benzyloxy)-3-nitrophenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(4-(Benzyloxy)-3-nitrophenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(4-(Benzyloxy)-3-nitrophenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(4-(Benzyloxy)-3-nitrophenyl)ethanone

Citations

For This Compound
3
Citations
L Huang, J Liu, W Shan, BAO Liu… - … of Molecular Asymmetry, 2010 - Wiley Online Library
(R,R)‐formoterol was synthesized in seven steps with 4‐hydroxyl‐3‐nitro‐acetophenone as the starting material. The key intermediate, the chiral secondary alcohol 4, was prepared via …
Number of citations: 29 onlinelibrary.wiley.com
S Wang, J Yan, J Wang, J Chen, T Zhang… - European journal of …, 2010 - Elsevier
A number of 5-phenylisoxazole-3-carboxylic acid derivatives (5a–e, 11a–e) were synthesized and analyzed for their ability to inhibit xanthine oxidase. Most of the compounds exhibited …
Number of citations: 103 www.sciencedirect.com
RS Givens, K Stensrud, PG Conrad… - Canadian journal of …, 2011 - cdnsciencepub.com
A broadly based investigation of the effects of a diverse array of substituents on the photochemical rearrangement of p-hydroxyphenacyl esters has demonstrated that common …
Number of citations: 51 cdnsciencepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.